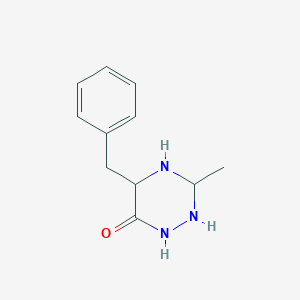
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of triazinones These compounds are characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms The specific structure of this compound includes a methyl group at the 3-position and a phenylmethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-6(1H)-one derivatives can be achieved through various methods. One common approach involves the cyclocondensation of hydrazines with appropriate 1,4-bielectrophilic agents. For example, the condensation of ethyl 2-isocyanoacetate with hydrazine in water yields the desired triazinone . Another method includes the (3+3)-annulation of methyl esters derived from natural α-amino acids with in situ generated trifluoroacetonitrile imines .
Industrial Production Methods
Industrial production methods for triazinones often involve scalable and efficient synthetic routes. The use of easily accessible substrates and high chemical yields are crucial for industrial applications. The (3+3)-annulation method mentioned above is particularly notable for its wide scope, remarkable functional group tolerance, and high chemical yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under mild conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triazinone to its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazine ring.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation and mild PTC oxidation conditions are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted triazinones, dihydrotriazinones, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- has a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials with specific physico-chemical properties.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, triazinones have been shown to inhibit protein kinases, which play a crucial role in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1,2,4-triazin-6(1H)-one: A parent compound of the series, known for its bioactivity.
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-one: Exhibits enhanced biological activity due to the presence of fluorine atoms.
1,2,4-Triazin-6(5H)-one: Another derivative with potential pharmaceutical applications.
Uniqueness
1,2,4-Triazin-6(1H)-one,3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct physico-chemical properties and biological activities. The presence of both methyl and phenylmethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15N3O |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
5-benzyl-3-methyl-1,2,4-triazinan-6-one |
InChI |
InChI=1S/C11H15N3O/c1-8-12-10(11(15)14-13-8)7-9-5-3-2-4-6-9/h2-6,8,10,12-13H,7H2,1H3,(H,14,15) |
InChI-Schlüssel |
YPRUAMQZMJILMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC(C(=O)NN1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-7-[(1R,2E,5S)-5-[(2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12360135.png)

![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
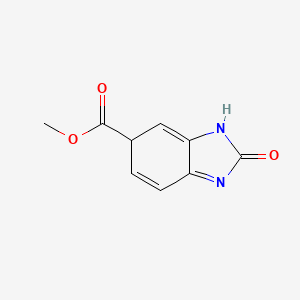



![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)
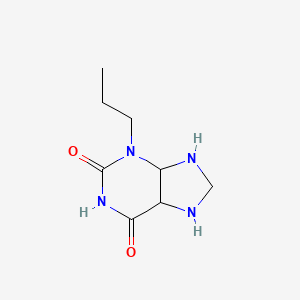
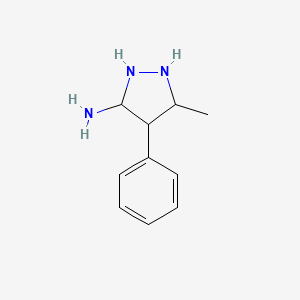
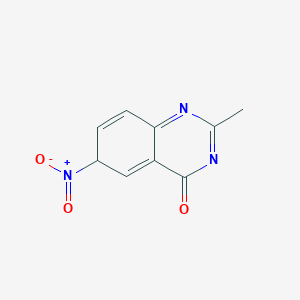
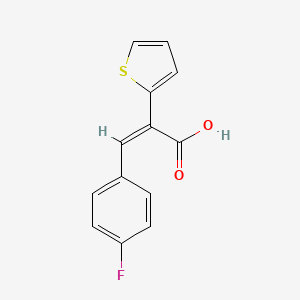
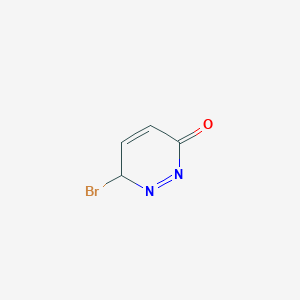
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
